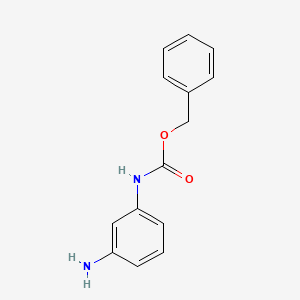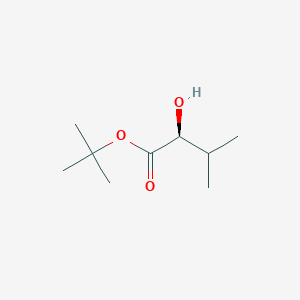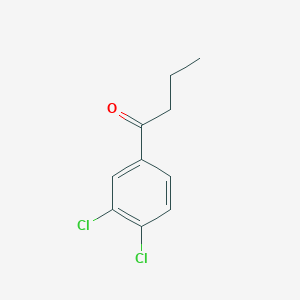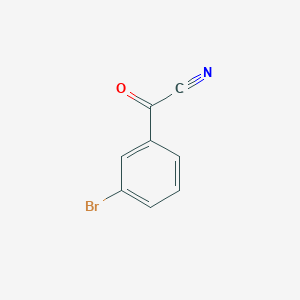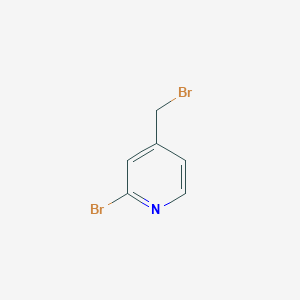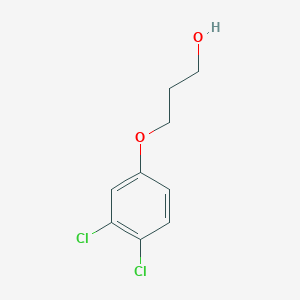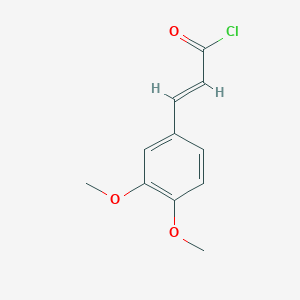
(2E)-3-(3,4-二甲氧苯基)丙烯酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" is a chemical entity that belongs to the family of acryloyl chlorides, characterized by the presence of an acryloyl group attached to a phenyl ring substituted with methoxy groups. While the specific compound is not directly studied in the provided papers, related compounds with acryloyl groups and substituted phenyl rings have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride".
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the preparation of substituted phenols followed by the introduction of the acryloyl group. For instance, the synthesis of an azo-ester dye was achieved by reacting a diazonium salt with a dimethylphenol and then converting it into its acryloyloxy derivative through a Schotten–Baumann-type reaction . Similarly, the synthesis of E and Z isomers of a substituted acrylic acid involved the careful control of pH for the separation of the isomers from their sodium salts . These methods suggest that the synthesis of "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" could potentially be carried out through analogous reactions, with the appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" has been determined using single-crystal X-ray diffraction. The E and Z isomers of a related compound crystallize in the P21/c space group, with specific lattice parameters and Z values indicating the presence of four molecules per unit cell . These findings provide a basis for predicting the crystal structure of "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride", which may also crystallize in a similar space group with characteristic molecular packing.
Chemical Reactions Analysis
The reactivity of acryloyl chlorides with various nucleophiles has been explored in the literature. For example, the reaction of acryloyl chloride with dienamines leads to the formation of bicyclic and tricyclic compounds, demonstrating the electrophilic nature of the acryloyl chloride and its propensity to undergo carbon–carbon bond formation . This suggests that "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" could also participate in similar reactions, potentially yielding complex cyclic structures upon reaction with suitable dienamines.
Physical and Chemical Properties Analysis
The physical and chemical properties of acryloyl-containing compounds are influenced by their molecular structure. Spectroscopic techniques such as IR, UV–vis, 1H NMR, and 13C NMR have been used to characterize the synthesized compounds, providing information on the functional groups and the electronic environment within the molecules . Thermal behavior has been assessed using differential thermal analysis (DTA) and thermogravimetry (TG), revealing the stability and decomposition patterns of these compounds . These analytical methods could be applied to "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" to determine its spectroscopic fingerprints and thermal stability, which are essential for its practical applications.
科学研究应用
连续流动合成
Movsisyan 等人(2016 年)开发了一种连续流动方法,用于快速选择性地合成丙烯酰氯,包括 (2E)-3-(3,4-二甲氧苯基)丙烯酰氯等衍生物。这种方法对丙烯酸酯和聚合物工业尤为重要,突出了该化合物在安全有效地合成不稳定酰氯中的效用(Movsisyan、Heugebaert、Dams 和 Stevens,2016 年)。
新化合物的合成
Arrué 等人(2017 年)展示了使用 (2E)-3-(3,4-二甲氧苯基)丙烯酰氯作为前体合成新化合物的过程,这是吡啶并酮家族首次合成报告,展示了其在生产具有潜在药理特性的氮化合物的过程中所扮演的角色,包括降压和抗癌活性(Arrué、Rey、Rubilar-Hernández、Correa、Molins、Norambuena、Zarate 和 Schott,2017 年)。
聚合物合成和表征
已经探索了使用丙烯酰氯衍生物合成和表征聚合物和共聚物。例如,Vijayanand 等人(2002 年)和其他研究人员对与缩水甘油甲基丙烯酸酯合成均聚物和共聚物进行了研究,展示了这些化合物在制造具有特定热学和机械性能的材料中的应用(Vijayanand、Arunprasath、Balaji 和 Nanjundan,2002 年)。
新型荧光传感器
Zhou 等人(2014 年)通过使用丙烯酰氯衍生物与丙烯酸酯单体反应,制备了具有聚集诱导发射 (AIE) 属性的丙烯酸酯单体,从而开发出 AIE 活性聚合物。这些聚合物在检测硝基化合物中具有应用,展示了该化合物在为安全和环境监测创造灵敏且选择性的荧光传感器中的潜力(Zhou、Li、Chua、Yan、Tang 和 Xu,2014 年)。
缓蚀
Lgaz 等人(2017 年)研究了查耳酮衍生物(包括由 (2E)-3-(3,4-二甲氧苯基)丙烯酰氯合成的衍生物)在盐酸溶液中对低碳钢的缓蚀行为。他们的研究结果表明,该化合物的衍生物可以有效抑制腐蚀,表明其在开发新型缓蚀剂中的效用(Lgaz、Bhat、Salghi、Shubhalaxmi、Jodeh、Algarra、Hammouti、Ali 和 Essamri,2017 年)。
安全和危害
未来方向
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDZRSNJGRIAKS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | |
CAS RN |
39856-08-1 |
Source


|
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


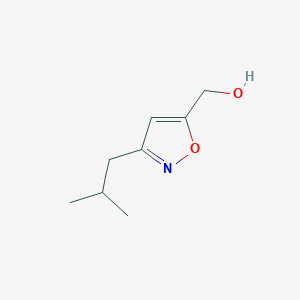
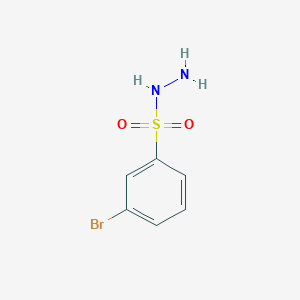

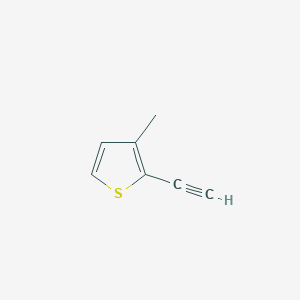
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
